6-methyl-1H-indazole-5-carboxylic acid
Description
6-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 5-position. Indazoles are bicyclic aromatic systems containing two nitrogen atoms, which confer unique electronic and steric properties. The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, while the methyl substituent modulates lipophilicity and steric bulk.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-8-6(4-10-11-8)3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
BLDFOWHOBASRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Indazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : Halogenated analogs (e.g., 5-chloro derivatives) exhibit increased electrophilicity, favoring nucleophilic substitution reactions .
- Ester Derivatives : Methyl esters (e.g., 5-chloro-1H-indazole-6-carboxylic acid methyl ester) demonstrate improved bioavailability compared to free carboxylic acids, critical for prodrug design .
Research Findings :
- Catalytic Methods : Palladium-catalyzed reactions (e.g., Suzuki coupling) are widely employed for introducing aryl/heteroaryl groups to indazole scaffolds, though yields vary depending on substituent steric demand .
- Acid-Catalyzed Condensation : Reactions in acetic acid (e.g., synthesis of thiazolyl-indole derivatives) highlight the stability of indazole-carboxylic acids under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
